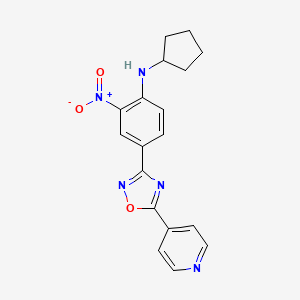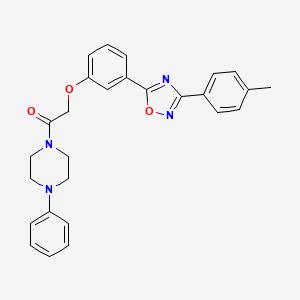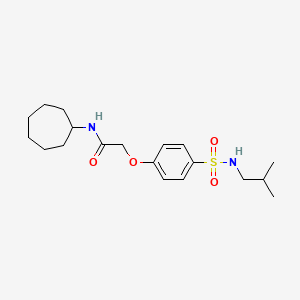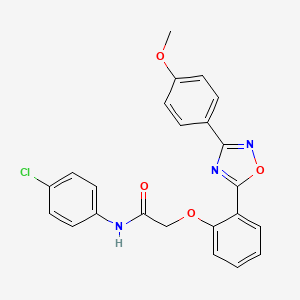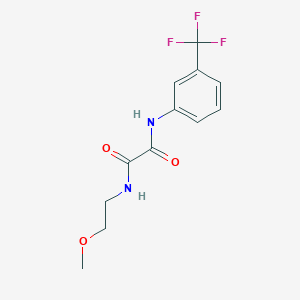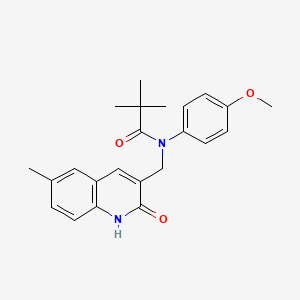
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as HMQP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQP is a pivaloyloxymethyl prodrug of 6-hydroxymethyl-3-methyl-2-quinaldic acid (HMA), which is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to have therapeutic effects in various diseases.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide exerts its therapeutic effects through the inhibition of DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition leads to a decrease in pyrimidine synthesis, which affects DNA and RNA synthesis, ultimately leading to cell death. In cancer cells, DHODH inhibition leads to the inhibition of cell proliferation and the induction of apoptosis. In autoimmune disorders, DHODH inhibition leads to a reduction in inflammation and autoimmunity. In viral infections, DHODH inhibition leads to the inhibition of viral replication.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In autoimmune disorders, this compound has been shown to reduce inflammation and autoimmunity. In viral infections, this compound has been shown to inhibit viral replication. This compound has also been shown to have low toxicity and good bioavailability in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its potent and specific inhibition of DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. This compound also has low toxicity and good bioavailability, which makes it a safe and effective compound to use in animal studies. One limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide. One direction is the investigation of its therapeutic potential in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for this compound, which would make it more accessible for research purposes. Additionally, the development of more potent and selective DHODH inhibitors based on the structure of this compound could lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, DHODH inhibition has been shown to have anti-proliferative effects on cancer cells, making it a promising target for cancer therapy. In autoimmune disorders, DHODH inhibition has been shown to reduce inflammation and autoimmunity. In viral infections, DHODH inhibition has been shown to have antiviral effects.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-11-20-16(12-15)13-17(21(26)24-20)14-25(22(27)23(2,3)4)18-7-9-19(28-5)10-8-18/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQLYZQIICRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
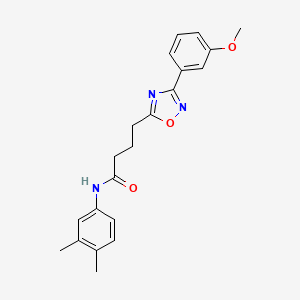
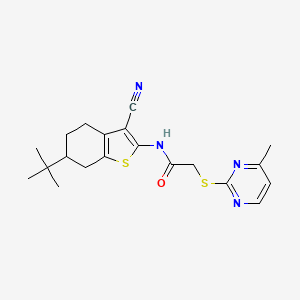
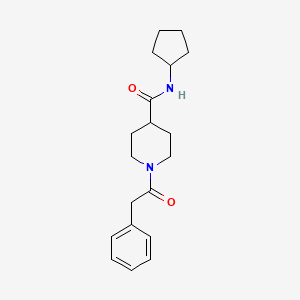
![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)
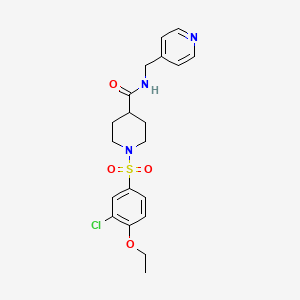
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)
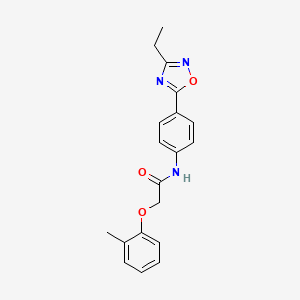
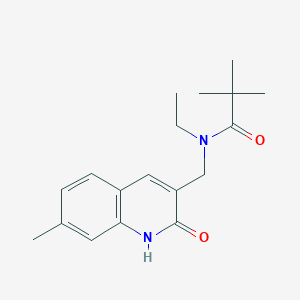
![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)
